molecular formula C21H16F3N3O2S B10937155 N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide

N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide

Cat. No.: B10937155
M. Wt: 431.4 g/mol
InChI Key: KLUJMRMZZXXLCU-UHFFFAOYSA-N
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Description

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is a complex organic compound featuring a trifluoromethyl group, a benzyl group, a pyrazole ring, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic aromatic substitution of a trifluoromethyl benzyl halide with a pyrazole derivative, followed by sulfonation with naphthalenesulfonyl chloride under basic conditions . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K~2~CO~3~).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include KMnO4, LiAlH4, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N2-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring and a naphthalenesulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C21H16F3N3O2S

Molecular Weight

431.4 g/mol

IUPAC Name

N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H16F3N3O2S/c22-21(23,24)18-7-3-4-15(10-18)13-27-14-19(12-25-27)26-30(28,29)20-9-8-16-5-1-2-6-17(16)11-20/h1-12,14,26H,13H2

InChI Key

KLUJMRMZZXXLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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